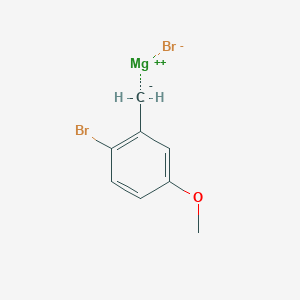
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide is a complex organometallic compound that combines magnesium with a brominated methoxybenzene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide typically involves the reaction of 1-bromo-2-methanidyl-4-methoxybenzene with magnesium in the presence of an appropriate solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium reagent. The general reaction scheme is as follows:
1-bromo-2-methanidyl-4-methoxybenzene+Mg→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 4-methoxyphenol, while coupling reactions can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The bromine atom can be substituted by various nucleophiles, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromo-4-methoxybenzene: This compound is similar but lacks the magnesium component, making it less reactive in certain types of reactions.
4-methoxyphenylmagnesium bromide: This Grignard reagent is similar but has a different substitution pattern on the benzene ring.
Uniqueness
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide is unique due to its specific substitution pattern and the presence of both magnesium and bromine atoms. This combination provides distinct reactivity and versatility in organic synthesis, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H8Br2MgO |
|---|---|
Molekulargewicht |
304.26 g/mol |
IUPAC-Name |
magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide |
InChI |
InChI=1S/C8H8BrO.BrH.Mg/c1-6-5-7(10-2)3-4-8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
MOMVMKXPUJYAOJ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)[CH2-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


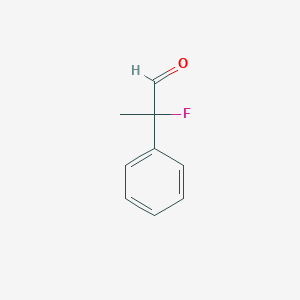
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)



![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)
![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)
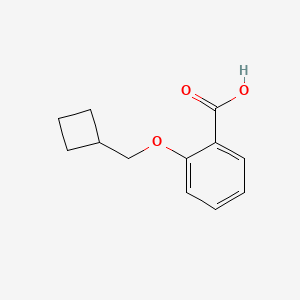
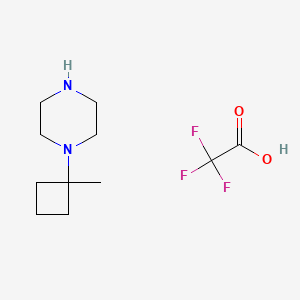
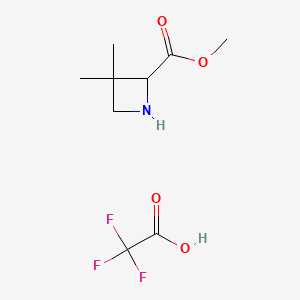
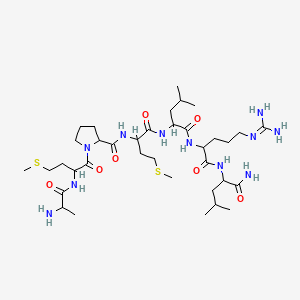

![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)

